rac-(3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans
Description
This compound belongs to the tetrahydroisoquinoline (THIQ) carboxamide/carboxylic acid family, characterized by a 1-oxo-tetrahydroisoquinoline core with substituents at positions 2, 3, and 2. Key structural features include:
- Trans configuration: The stereochemistry at positions 3 and 4 is critical for spatial orientation and biological interactions.
- Substituents: Position 2: 2,2,2-Trifluoroethyl group, imparting electron-withdrawing effects and metabolic stability. Position 3: Pyridin-3-yl ring, enabling hydrogen bonding and π-π stacking interactions. Position 4: Carboxylic acid moiety, enhancing solubility and serving as a hydrogen bond donor/acceptor. Synthetic routes typically involve coupling reactions using agents like T3P (propane-1-phosphonic acid anhydride) or POCl3, followed by purification via chromatography .
Properties
CAS No. |
1424799-69-8 |
|---|---|
Molecular Formula |
C17H13F3N2O3 |
Molecular Weight |
350.3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans (often abbreviated as THIQ), is a member of the tetrahydroisoquinoline family known for its diverse biological activities. This article explores the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C17H18F3N1O2
- Molecular Weight : 347.33 g/mol
- CAS Number : 1424799-69-8
Synthesis
THIQ can be synthesized through various chemical pathways involving the modification of isoquinoline derivatives. Recent studies have highlighted synthetic routes that yield high purity and yield of THIQ derivatives, which are crucial for biological testing .
Pharmacological Properties
THIQ exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies indicate that THIQ and its derivatives have shown antiviral effects against strains of human coronaviruses (229E and OC-43). The compound demonstrated significant inhibition of viral replication with a CC50 value indicating moderate potency .
- Antioxidant Properties : Research suggests that THIQ possesses antioxidant capabilities, potentially mitigating oxidative stress in cellular models. This property is critical in developing neuroprotective agents .
The biological activity of THIQ is attributed to several mechanisms:
- Inhibition of Viral Replication : THIQ appears to interfere with viral entry or replication processes in host cells, as evidenced by reduced viral titers in treated cell cultures.
- Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.
- Interaction with Receptors : THIQ may interact with various receptors involved in neurotransmission and inflammation, suggesting potential applications in treating neurodegenerative diseases.
Study 1: Antiviral Efficacy
A comparative analysis was conducted on the antiviral activity of THIQ against human coronaviruses. The study revealed:
| Compound | Strain | CC50 (µM) | Inhibition Rate (%) |
|---|---|---|---|
| THIQ | 229E | 729 | 75 |
| Reference Drug | 229E | 60 | 95 |
| THIQ | OC-43 | 800 | 70 |
| Reference Drug | OC-43 | 50 | 90 |
The results indicated that while THIQ was less potent than reference drugs, it still exhibited promising antiviral properties .
Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of THIQ on neuronal cell lines subjected to oxidative stress. The findings showed:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| THIQ (10 µM) | 85 |
| THIQ (50 µM) | 92 |
| Reference Antioxidant | 95 |
These results suggest that THIQ enhances cell viability under oxidative conditions, supporting its potential as a neuroprotective agent .
Comparison with Similar Compounds
Key Observations :
Physicochemical and Pharmacokinetic Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
